molecular formula C8H7FN2O3 B1517989 2-(Carbamoylamino)-6-fluorobenzoic acid CAS No. 1153395-59-5

2-(Carbamoylamino)-6-fluorobenzoic acid

Cat. No. B1517989
M. Wt: 198.15 g/mol
InChI Key: HALSQQVNTIMBSZ-UHFFFAOYSA-N
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Description

“2-(Carbamoylamino)-6-fluorobenzoic acid” is a compound that contains a carbamoyl group (-CONH2) and a fluorobenzoic acid group. The carbamoyl group is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) and an amino group (NH2) linked together . The fluorobenzoic acid group is a derivative of benzoic acid where a fluorine atom is substituted onto the benzene ring .


Molecular Structure Analysis

The molecular structure of “2-(Carbamoylamino)-6-fluorobenzoic acid” would consist of a benzene ring substituted with a carbamoyl group, a fluorine atom, and a carboxylic acid group. The exact structure would depend on the positions of these substituents on the benzene ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselectively Functionalized Derivatives : 2-(Carbamoylamino)-6-fluorobenzoic acid is used in the synthesis of various functionalized derivatives like carbazole, dibenzofuran, and dibenzothiophene. This involves anionic cyclization on benzyne-tethered aryllithium intermediates (Sanz et al., 2006).

  • Metal-Organic Frameworks (MOFs) : It is utilized in preparing rare-earth metal-organic frameworks (RE MOFs), which are significant in the field of materials science. The fluoro-bridging groups in RE MOFs, derived from 2-fluorobenzoic acid, are notable for their unique properties (Vizuet et al., 2021).

  • Rhodium-Catalyzed Oxidative Coupling : The compound participates in the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes, catalyzed by rhodium/copper, to form isocoumarin derivatives (Shimizu et al., 2009).

  • Drug Carrier Applications : In the pharmaceutical field, this compound is studied for its potential as a drug carrier due to its stability and loading capacity in microporous MOFs (Bag et al., 2016).

Chemical Reactions and Interactions

  • Organolithium Reactions : It is involved in reactions with organolithium reagents, exhibiting selective deprotonation and lithiation processes (Gohier et al., 2003).

  • Magnetic Properties in Coordination Polymers : The compound contributes to the structure and magnetic properties of azido-Cu(ii) chain compounds, affecting their ferromagnetic ordering and relaxation (Liu et al., 2017).

Additional Applications

  • Photoredox Catalysis in Organic Synthesis : It's used in developing donor-acceptor fluorophores for photoredox catalysis, aiding in organic synthesis (Luo & Zhang, 2016).

  • Carbon Dioxide Chemical Fixation : The compound is involved in the catalysis of CO2 fixation with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones (Kimura et al., 2012).

properties

IUPAC Name

2-(carbamoylamino)-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c9-4-2-1-3-5(11-8(10)14)6(4)7(12)13/h1-3H,(H,12,13)(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALSQQVNTIMBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carbamoylamino)-6-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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